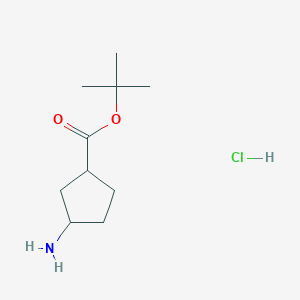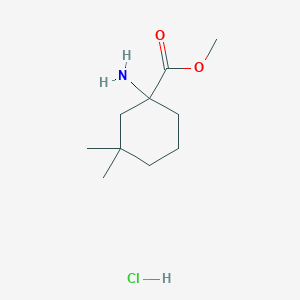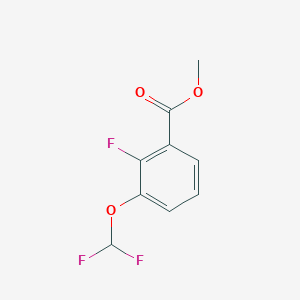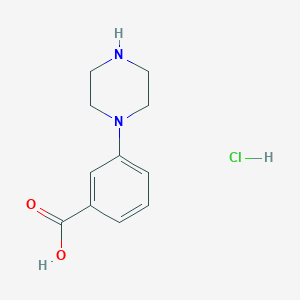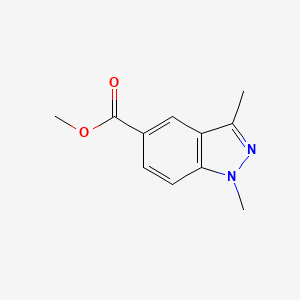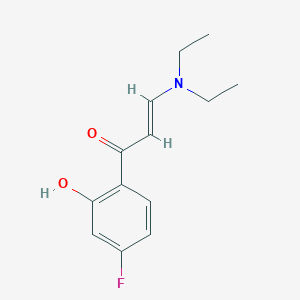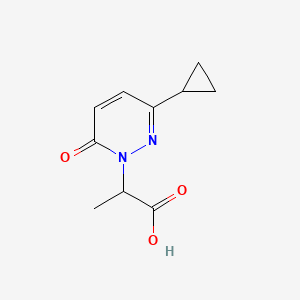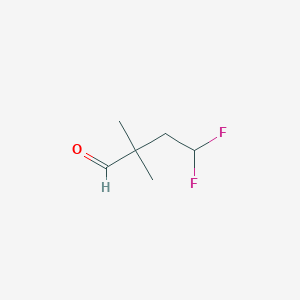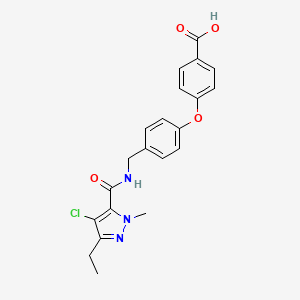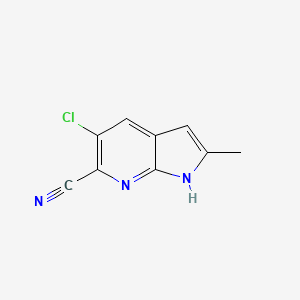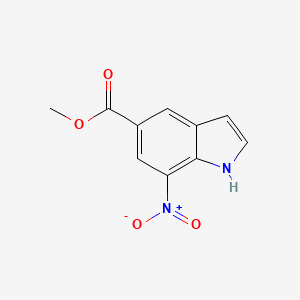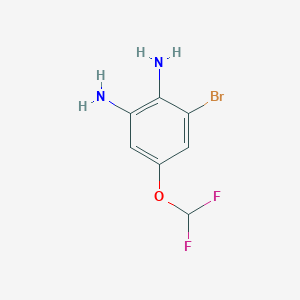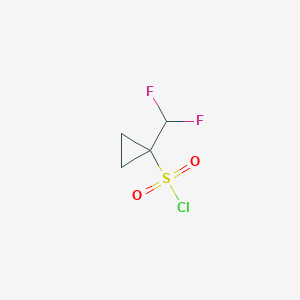
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride
Vue d'ensemble
Description
“1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride” is a chemical compound used in difluoromethylation processes . It has been beneficial in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .
Synthesis Analysis
The synthesis of “1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride” involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Molecular Structure Analysis
The molecular structure of “1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride” is represented by the InChI code: 1S/C4H5ClF2O2S/c5-10(8,9)4(1-2-4)3(6)7/h3H,1-2H2 . Its molecular weight is 190.6 .
Chemical Reactions Analysis
The chemical reactions involving “1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride” include the formation of X–CF2H bonds where X can be oxygen, nitrogen, or sulfur . This is conventionally achieved upon reaction with ClCF2H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride” include a molecular weight of 190.6 . Its IUPAC name is 1-(difluoromethyl)cyclopropane-1-sulfonyl chloride .
Applications De Recherche Scientifique
Catalysis and Synthesis
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride is used in catalysis and synthesis processes. For instance, palladium(0) catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, including derivatives related to 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride, have been studied. These reactions provide cyclopropylideneethyl derivatives as building blocks with high synthetic potential (Stolle et al., 1992).
Cycloaddition Reactions
The compound is also involved in cycloaddition reactions. Research on the reaction of 1-(phenylseleno)-2-(trimethylsilyl)ethene with sulfonylacrylates to give sulfone-substituted cyclopropanes highlights its utility in stereoselective synthesis (Yamazaki et al., 1999).
Synthesis of Trifluoromethyl-Cyclopropanes
In the synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes, 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride derivatives are used. This method provides practical access to cyclopropyl moieties of pharmacological interest (Cyr et al., 2019).
Hydrolysis and Reactions with Amines
The compound's mechanisms of hydrolysis and reactions with tertiary amines have been studied, adding to the understanding of its chemical behavior and potential applications in organic synthesis (King et al., 1993).
Chlorination Studies
Chlorination studies involving phenylsulfinylcyclopropanes and phenylthiocyclopropanes provide insights into the reactivity of related compounds, including 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride (Masuda et al., 1978).
Synthesis of Difluoromethyl-Containing Cyclopropanes
The synthesis of difluoromethyl-containing cyclopropanes using difluoromethyl vinyl sulfonium salt, related to 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride, has been demonstrated. This process offers a practical method for incorporating difluoromethyl groups into cyclopropanes (Ishikawa et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(difluoromethyl)cyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF2O2S/c5-10(8,9)4(1-2-4)3(6)7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZCWQUDXJVKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride | |
CAS RN |
2091793-00-7 | |
| Record name | 1-(difluoromethyl)cyclopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



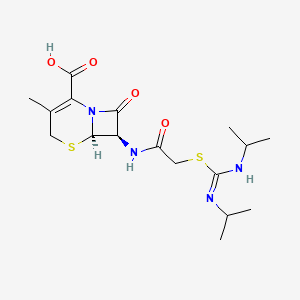
![4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1435978.png)
